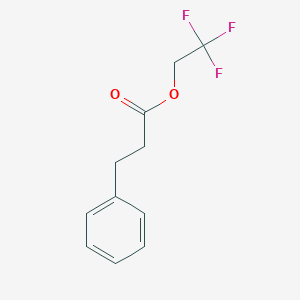
2,2,2-Trifluorethyl-3-phenylpropanoat
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 3-phenylpropanoate is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoroethyl 3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroethyl 3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Trifluorethylestern
2,2,2-Trifluorethyl-3-phenylpropanoat: wird bei der Synthese von Trifluorethylestern verwendet. Diese Ester werden durch Reaktion von Fettsäuren mit Phenyl(2,2,2-trifluorethyl)iodoniumtriflat hergestellt, häufig in Gegenwart von Cs2CO3 . Das Verfahren zeichnet sich durch seine Durchführung bei Raumtemperatur und das Fehlen von harschen Kondensationsmitteln aus, was es zu einer umweltfreundlicheren und effizienteren Methode zur Herstellung dieser Verbindungen macht.
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft werden Derivate dieser Verbindung, wie z. B. Trifluorethylester aliphatischer Carbonsäuren, als vielseitige Acylierungsreagenzien eingesetzt. Sie werden in verschiedenen Reaktionen verwendet, darunter Umesterung, Amidierung und die kinetische Auflösung aliphatischer Amine . Diese Reaktionen sind entscheidend für die Modifizierung der Eigenschaften von Materialien für bestimmte Anwendungen.
Analytische Chemie
Die Verbindung ist auch in der analytischen Chemie relevant, wo sie als Standard oder Reagenz in der chromatographischen Analyse dienen kann. Ihre einzigartige Trifluorethylgruppe kann bei der Trennung und Identifizierung komplexer organischer Verbindungen helfen .
Grüne Chemie
This compound: spielt eine Rolle in Innovationen der grünen Chemie. Seine Syntheseverfahren sind so konzipiert, dass die Verwendung von toxischen Stoffen minimiert und Reaktionen unter milden Bedingungen gefördert werden, was mit den Prinzipien der grünen Chemie übereinstimmt .
Biomedizinische Forschung
In der biomedizinischen Forschung werden Derivate der Verbindung auf ihr Potenzial in Medikamententrägersystemen untersucht. Die Trifluorethylgruppe kann die pharmakokinetischen Eigenschaften von Arzneimitteln verändern, was möglicherweise zu effektiveren Arzneimittelformulierungen führt .
Polymerwissenschaften
Schließlich wird die Verbindung in der Polymerwissenschaft zur Herstellung von Polymerisationsmonomeren verwendet. Diese Monomere können polymerisiert werden, um Anionenaustauschmembranen und andere Materialien mit spezifischen elektrostatischen Eigenschaften zu bilden . Diese Anwendung ist besonders wichtig für die Entwicklung neuer Materialien für Energiespeicher- und -umwandlungstechnologien.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSSBSNPWIOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40782055 | |
| Record name | 2,2,2-Trifluoroethyl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23522-66-9 | |
| Record name | 2,2,2-Trifluoroethyl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


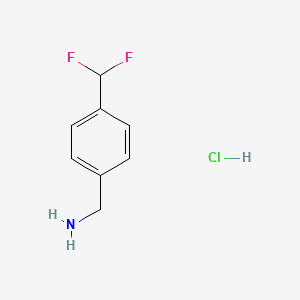
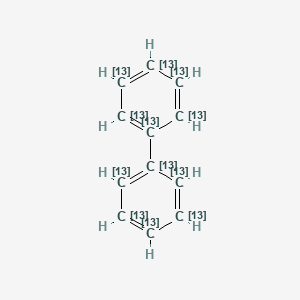

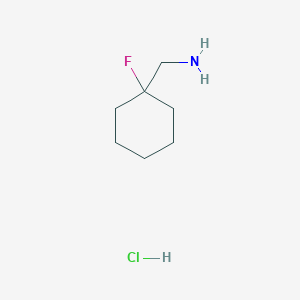
![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)

![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)
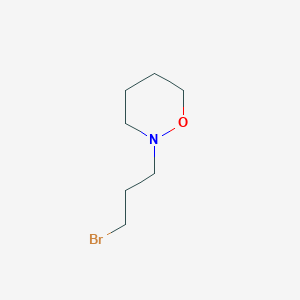
![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)
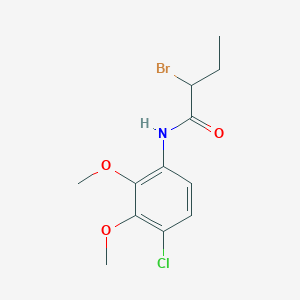
![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B1443650.png)
![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)
